molecular formula C7H3F5 B1316921 2,4-Difluorobenzotrifluoride CAS No. 64248-61-9

2,4-Difluorobenzotrifluoride

Cat. No.: B1316921
CAS No.: 64248-61-9
M. Wt: 182.09 g/mol
InChI Key: PQJOLFTWPSZESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzotrifluoride can be synthesized through several methods. One common method involves the substitution reaction of trifluorotoluene with hydrogen fluoride anhydride . Another method includes the reaction of 1-chloro-2,4-difluoro-5-(trifluoromethyl)benzene, yielding this compound with a boiling point of 105° to 106°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of fluorine atoms.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, often under elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce difluorobenzoic acids .

Scientific Research Applications

2,4-Difluorobenzotrifluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-difluorobenzotrifluoride exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and allows it to participate in a range of chemical reactions. The pathways involved often include nucleophilic attack on the benzene ring, leading to the formation of various derivatives .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzotrifluoride
  • 3,4-Difluorobenzotrifluoride
  • 2,3-Difluorobenzotrifluoride

Comparison: 2,4-Difluorobenzotrifluoride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and physical properties. Compared to 2,4-dichlorobenzotrifluoride, it has a lower boiling point and different solubility characteristics . The presence of fluorine atoms instead of chlorine also affects its chemical behavior, making it more suitable for certain applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2,4-difluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOLFTWPSZESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559452
Record name 2,4-Difluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64248-61-9
Record name 2,4-Difluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

100 g of 3-chloro-2,4-difluorobenzotrifluoride in 500 ml of acetonitrile and 60 g of pulverulent sodium carbonate were initially introduced into a hydrogenation apparatus equipped with a diffuser stone and a stirrer. 10 g of catalyst (5% by weight of metallic palladium on activated charcoal) were then added, and hydrogen was passed in at 80° C. for 10 hours. Subsequently, the batch was cooled and filtered, and the filtrate was distilled via a column packed with perforated rings made of stainless steel. 56 g of 2,4-difluorobenzotrifluoride having a boiling point of 105° to 106° C. at 1,030 mbar were obtained. The refractive index nD20 was 1.3968.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
10 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,4-Difluorobenzotrifluoride
Reactant of Route 3
2,4-Difluorobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
2,4-Difluorobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
2,4-Difluorobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
2,4-Difluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.